tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate
Overview
Description
tert-Butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate is a synthetic organic compound with a molecular weight of 280.3 g/mol It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an azetidinone ring
Preparation Methods
The synthesis of tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-fluorophenylacetic acid, followed by cyclization to form the azetidinone ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
tert-Butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the azetidinone ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the azetidinone ring, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
tert-Butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications. The compound’s structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
tert-Butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-fluorophenyl)carbamate: This compound lacks the azetidinone ring, making it less complex and potentially less active in certain biological assays.
tert-Butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate: This compound has a similar structure but includes additional functional groups that may enhance its biological activity.
tert-Butyl 4-[4-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate: This compound is closely related and shares many chemical properties, but slight differences in structure can lead to variations in reactivity and application.
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)16-11-8-17(12(11)18)10-6-4-9(15)5-7-10/h4-7,11H,8H2,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMAESSFYYTCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.